Ethyl 5-amino-1-benzoylpyrazole-4-carboxylate
Description
Ethyl 5-amino-1-benzoylpyrazole-4-carboxylate is a pyrazole-based heterocyclic compound characterized by a benzoyl group at the 1-position, an amino group at the 5-position, and an ethyl carboxylate moiety at the 4-position. Pyrazole derivatives are widely studied for their pharmacological and material science applications due to their structural versatility and ability to engage in hydrogen bonding and π-π interactions.
Properties
IUPAC Name |
ethyl 5-amino-1-benzoylpyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-2-19-13(18)10-8-15-16(11(10)14)12(17)9-6-4-3-5-7-9/h3-8H,2,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQAZPZIVUVMRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C(=O)C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-amino-1-benzoylpyrazole-4-carboxylate typically involves the reaction of 5-amino-1-benzoylpyrazole with ethyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide, which facilitates the formation of the ethyl ester.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process includes the preparation of 5-amino-1-benzoylpyrazole followed by esterification with ethyl chloroformate. The reaction conditions are optimized to achieve high yields and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding oxides.
Reduction: Reduction of the benzoyl group can yield the corresponding alcohol.
Substitution: The amino group at the 5-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Ethyl 5-amino-1-benzoylpyrazole-4-carboxylate has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its diverse biological activities.
Industry: Used in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of ethyl 5-amino-1-benzoylpyrazole-4-carboxylate involves its interaction with specific molecular targets. The amino group at the 5-position and the benzoyl group at the 1-position play crucial roles in binding to target proteins or enzymes. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key analogs of ethyl 5-amino-1-benzoylpyrazole-4-carboxylate, highlighting differences in substituents, molecular properties, and synthesis routes.
Detailed Comparison of Structural and Functional Features
Substituent Effects on Reactivity
- Electron-Withdrawing Groups (EWGs): The benzoyl group in the target compound (C=O) and the 4-bromophenyl group in are EWGs, which polarize the pyrazole ring, enhancing electrophilic substitution reactivity. In contrast, the cyclohexyl group in is electron-donating, reducing ring reactivity but improving solubility in nonpolar media.
- Similarly, the benzothiazole moiety in may impart luminescent or antimicrobial properties due to sulfur’s electronegativity .
Physicochemical Properties
- Melting Points: While exact data for the target compound is absent, analogs like (mp 194–226°C for intermediates) and (mp >300°C) suggest that aromatic and heterocyclic substituents elevate melting points due to crystallinity and π-stacking.
- Molecular Weight and Lipophilicity: Bromine in increases molecular weight (310.15 g/mol) and logP, favoring membrane permeability. The cyano derivative (241.25 g/mol) is lighter and more polar, ideal for aqueous-phase reactions.
Research Implications and Gaps
- Pharmacological Potential: Benzothiazole and dihydrodioxin derivatives are candidates for anticancer or CNS drug development, whereas the target compound’s benzoyl group may suit protease inhibition.
- Material Science Applications: The pyridazinyl group in could serve as a ligand in coordination polymers, while the benzoyl variant may act as a photoactive moiety.
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